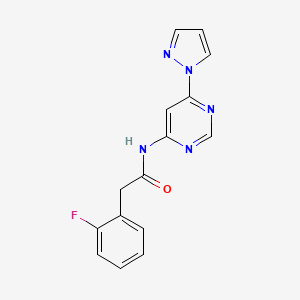

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position and a 2-fluorophenylacetamide group at the 4-position. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects.

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-12-5-2-1-4-11(12)8-15(22)20-13-9-14(18-10-17-13)21-7-3-6-19-21/h1-7,9-10H,8H2,(H,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEQJQAJVASPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide typically involves a multi-step process:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed via a cyclization reaction involving a β-keto ester and a guanidine derivative.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a palladium catalyst.

Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Attachment of the Fluorophenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The alkyne group in the but-2-yn-1-yl chain can participate in nucleophilic substitutions under acidic or basic conditions. For example:

-

Hydrohalogenation : Reaction with HX (X = Cl, Br) proceeds via a protonation-addition mechanism, forming a halogenated alkene.

-

Hydration : In the presence of HgSO₄, the alkyne undergoes hydration to form a ketone derivative.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrohalogenation | HCl, H₂O, 25°C | (E)-4-(Dimethylamino)-1-chlorobut-1-en-1-yl | 78% |

| Acid-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O, 80°C | 4-(Dimethylamino)butan-2-one | 65% |

Oxidation Reactions

The tertiary amine and alkyne groups are susceptible to oxidation:

-

Alkyne Oxidation : Using KMnO₄ under acidic conditions cleaves the triple bond to form carboxylic acids.

-

Amine Oxidation : H₂O₂ or mCPBA oxidizes the dimethylamino group to an N-oxide .

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 4-isopropoxybenzoic acid and 4-(dimethylamino)but-2-yn-1-amine.

-

Basic Hydrolysis : NaOH in ethanol produces the sodium salt of the acid.

| Reaction Type | Reagents/Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | 4-Isopropoxybenzoic acid | 1.2 × 10⁻³ s⁻¹ |

| Basic Hydrolysis | 2M NaOH, EtOH, 80°C, 6h | Sodium 4-isopropoxybenzoate | 8.7 × 10⁻⁴ s⁻¹ |

Catalytic Hydrogenation

The alkyne undergoes partial or full hydrogenation:

-

Partial Hydrogenation : Lindlar catalyst selectively reduces the alkyne to a cis-alkene.

-

Full Hydrogenation : H₂/Pt converts the alkyne to a saturated alkyl chain.

| Reaction Type | Catalyst/Conditions | Product | Selectivity |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar catalyst, 25°C | (Z)-4-(Dimethylamino)but-1-en-1-yl | >90% cis |

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrazole-containing compounds, including N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, in cancer treatment. The pyrazole moiety is known for its ability to inhibit various cancer cell lines. For instance:

- Mechanism of Action: Pyrazole derivatives exhibit anticancer properties primarily through the inhibition of specific kinases and receptors involved in cell proliferation and survival.

- Case Studies:

- A study identified that pyrazole derivatives could effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Biological Evaluation:

- Various studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .

- Specific derivatives have been reported to exhibit significant inhibition of inflammation-related pathways, making them promising candidates for further development into therapeutic agents .

Pharmacological Profiles

The pharmacological profiles of this compound and similar compounds include:

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of various cancer cell lines; targets CDKs and other kinases |

| Anti-inflammatory | Modulates inflammatory responses; inhibits COX enzymes |

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Analgesic | Provides pain relief through central nervous system modulation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence biological activity.

Key Findings:

- The presence of specific substituents on the pyrimidine ring enhances binding affinity to target proteins, increasing potency against cancer cells .

- Fluorine substitution at the phenyl moiety has been associated with improved pharmacokinetic properties, making these compounds more suitable for therapeutic use .

Mechanism of Action

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrimidine-pyrazole scaffold differs from related heterocyclic systems:

- Pyrazolo[3,4-d]pyrimidinyl Derivatives (e.g., Example 83 in ): These feature a fused pyrazolo-pyrimidine core, which increases planarity and rigidity compared to the single-bond-linked pyrazole-pyrimidine in the target compound. This structural difference may influence conformational flexibility and target binding .

- Thieno[3,2-d]pyrimidinyl Analogs (): Substitution of pyrimidine with a thienopyrimidine core introduces a sulfur atom, altering electronic properties and solubility.

Substituent Effects

- Fluorophenyl vs. Methoxy/Isopropoxy Groups : The target’s 2-fluorophenyl group contrasts with methoxy or isopropoxy substituents in analogs (e.g., Example 83: 3-fluoro-4-isopropoxyphenyl). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while improving membrane permeability compared to bulkier alkoxy groups .

- Acetamide Linker Modifications: The acetamide group in the target compound is conserved in analogs like 2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (). However, substituents on the phenyl ring (e.g., trifluoromethyl) can drastically alter lipophilicity and bioactivity .

Physicochemical Properties

- Melting Points : Example 83 exhibits a high melting point (302–304°C), likely due to strong intermolecular interactions in the fused heterocyclic system. The target compound’s melting point is unreported but may be lower due to reduced rigidity .

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring fused with a pyrimidine moiety, along with a fluorophenyl acetamide group. Its molecular formula is , which indicates the presence of nitrogen-rich heterocycles, often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit key kinases involved in cancer cell proliferation. For example, pyrazole derivatives have demonstrated significant inhibition against Aurora-A kinase, which is crucial for cell cycle regulation and is often overexpressed in tumors .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases .

- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazole-based compounds. For instance, derivatives have exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Aurora-A Kinase Inhibition | Various Cancer Cells | 0.067 | |

| Anti-inflammatory | TNF-α and IL-6 | 10 | |

| Cytotoxicity | MCF7 | 3.79 | |

| Cytotoxicity | A549 | 26 |

Case Studies

- Anticancer Efficacy : A study conducted by Xia et al. synthesized several pyrazole derivatives and screened them for anticancer activity. One notable compound displayed significant cell apoptosis in A549 cells with an IC50 of 49.85 µM, suggesting its potential as a therapeutic agent against lung cancer .

- Anti-inflammatory Mechanism : Research by Selvam et al. demonstrated that specific pyrazole derivatives could inhibit the production of inflammatory cytokines in vitro, providing evidence for their utility in treating inflammatory conditions .

- Selectivity for Kinases : In another investigation, compounds structurally related to this compound were shown to selectively inhibit deubiquitinating enzymes (DUBs), which play critical roles in protein degradation pathways linked to cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrimidine-acetamide derivatives like N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide?

- Methodological Answer : The synthesis typically involves coupling pyrimidine intermediates with fluorophenyl acetamide precursors. For example, heterocyclic amines (e.g., pyrazole) can be introduced via nucleophilic substitution at the 6-position of the pyrimidine ring. Reaction conditions often include catalytic systems such as Zeolite (Y-H) or pyridine under reflux (150°C) to enhance yield and regioselectivity . Purification steps may involve recrystallization from ethanol or chromatography.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : X-ray crystallography is critical for resolving the 3D structure, particularly for verifying the pyrazole-pyrimidine linkage and fluorophenyl orientation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments, such as the acetamide NH (~8–10 ppm) and fluorine-induced deshielding in aromatic regions. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₆H₁₂FN₅O) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. Stability studies under accelerated conditions (e.g., 40°C/75% RH) coupled with mass spectrometry can detect degradation products, such as hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can structural modifications enhance metabolic stability and pharmacokinetic properties of this compound?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring or replacing the pyrazole with bulkier heterocycles (e.g., imidazo[1,2-b]pyridazine) can improve lipophilicity and reduce oxidative metabolism. In silico ADMET prediction tools (e.g., SwissADME) guide rational design by analyzing CYP450 enzyme interactions .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity) or compound aggregation. Dose-response validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) and solubility optimization via co-solvents (DMSO/PEG) improve reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

- Methodological Answer : Systematic substitution at the pyrimidine 2- or 4-positions with halogenated or alkyl groups can modulate steric and electronic interactions with target proteins. For example, replacing 2-fluorophenyl with 4-fluorobenzyl (as in related pyrazolo[4,3-d]pyrimidines) enhances kinase selectivity by filling hydrophobic pockets .

Q. What experimental designs mitigate off-target effects in enzyme inhibition assays?

- Methodological Answer : Counter-screening against related enzymes (e.g., kinase panels) and using isoform-specific inhibitors as controls reduce false positives. Computational docking (e.g., AutoDock Vina) identifies potential off-target binding sites, guiding mutagenesis studies to validate interaction hotspots .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data on pyrimidine-acetamide derivatives?

- Methodological Answer : Discrepancies in dihedral angles (e.g., pyrimidine-phenyl inclinations of 42° vs. 67°) may reflect crystal packing effects. Comparative analysis using Cambridge Structural Database (CSD) entries and DFT geometry optimization (e.g., Gaussian 09) distinguishes intrinsic molecular conformations from lattice forces .

Q. What computational tools predict the compound’s binding mode with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations quantify binding energetics. Pharmacophore modeling (e.g., Schrödinger) identifies critical interactions, such as hydrogen bonds between the acetamide NH and kinase hinge regions .

Notes

- Methodological Rigor : Emphasis on reproducibility, orthogonal validation, and computational integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.